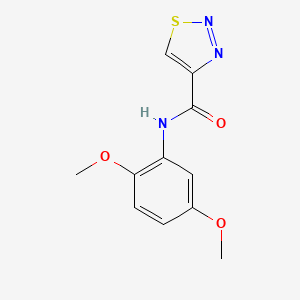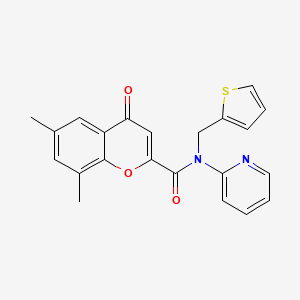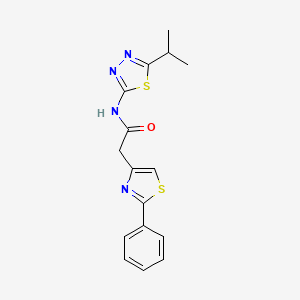
N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound characterized by the presence of a thiadiazole ring attached to a dimethoxyphenyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the dimethoxybenzene is treated with suitable electrophiles.
Formation of the Carboxamide Group: The carboxamide group is usually introduced through the reaction of the carboxylic acid derivative of the thiadiazole with amines or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the thiadiazole ring or the methoxy groups.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution may involve reagents like halogens or nitro compounds, while nucleophilic substitution can involve nucleophiles like amines or thiols.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary widely depending on the substituents introduced.
科学研究应用
Chemistry
N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Medicine
Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain diseases due to its unique chemical properties.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and carboxamide group. These interactions may modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
- 2,5-dimethoxyphenethylamine derivatives
- Thiadiazole-based carboxamides
Uniqueness
N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in various applications.
属性
分子式 |
C11H11N3O3S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O3S/c1-16-7-3-4-10(17-2)8(5-7)12-11(15)9-6-18-14-13-9/h3-6H,1-2H3,(H,12,15) |
InChI 键 |
KSDLNJCIQRZSGC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CSN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11367136.png)
![3-(3-Chlorophenyl)-1-[4-(propan-2-yl)benzyl]-1-pyridin-2-ylurea](/img/structure/B11367142.png)
![2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11367148.png)
![2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11367152.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11367160.png)

![5-(4-ethoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11367167.png)


![5-(4-methoxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11367175.png)
![ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11367182.png)
![6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11367184.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B11367195.png)
